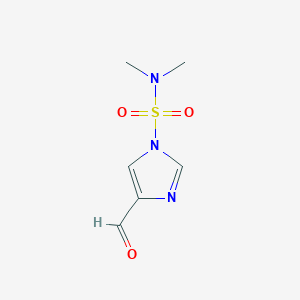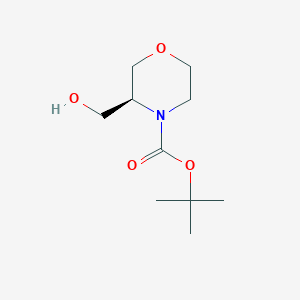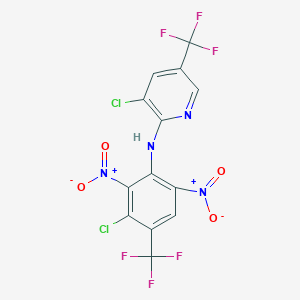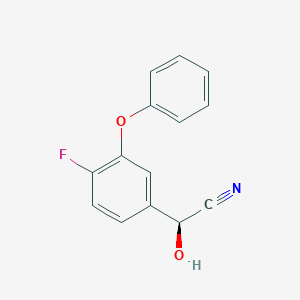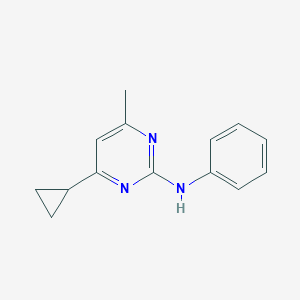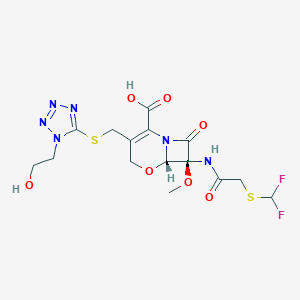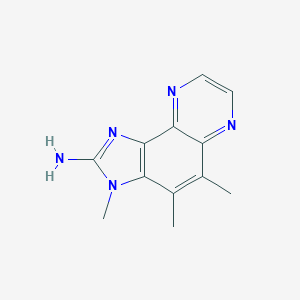
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases. Additionally, this compound has been found to have fluorescent properties, making it useful as a probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is its potential as a therapeutic agent for various diseases. Its fluorescent properties also make it useful as a probe for the detection of metal ions in biological systems. However, the compound has some limitations for lab experiments. It is relatively unstable and requires careful handling to prevent degradation. Additionally, the mechanism of action of the compound is not fully understood, making it challenging to optimize its use in scientific research.
Direcciones Futuras
There are several future directions for the study of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-. One potential direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's fluorescent properties make it a promising candidate for the development of new imaging techniques for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of the compound and optimize its use in scientific research.
Métodos De Síntesis
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- involves the reaction of 3,4,5-trimethylphenylhydrazine with 2,3-dichloroquinoxaline in the presence of a suitable base. The resulting compound is purified by column chromatography to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
146177-59-5 |
|---|---|
Nombre del producto |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- |
Fórmula molecular |
C12H13N5 |
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
3,4,5-trimethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)11-10(16-12(13)17(11)3)9-8(6)14-4-5-15-9/h4-5H,1-3H3,(H2,13,16) |
Clave InChI |
DKGYKMLWNJDGAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C3=C1N(C(=N3)N)C)C |
SMILES canónico |
CC1=C(C2=NC=CN=C2C3=C1N(C(=N3)N)C)C |
Otros números CAS |
146177-59-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



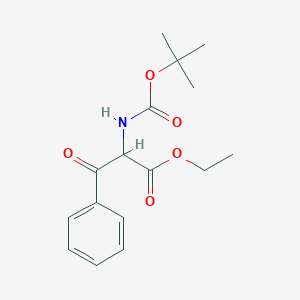
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
